molecular formula C15H14ClNO B1633399 4-chloro-N-(4-methylbenzyl)benzamide

4-chloro-N-(4-methylbenzyl)benzamide

Cat. No.: B1633399
M. Wt: 259.73 g/mol
InChI Key: HFWCBDOFRBJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and an N-substituted 4-methylbenzylamine. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving aromatic amines and benzoyl isothiocyanate intermediates. For example, it can be prepared through the addition of 4-methylbenzylamine to 4-chloro-N-(trichloroethyl)benzamide precursors, followed by cyclization or functionalization steps . Its structure is confirmed by spectral techniques such as NMR, IR, and mass spectrometry, which identify key functional groups like C=O (amide I band at ~1650–1700 cm⁻¹) and aromatic C-Cl stretches .

The compound’s biological relevance stems from its structural similarity to pharmacologically active benzamides, such as PPARδ antagonists and kinase inhibitors . Its polyisotopic substituents (Cl, CH₃) also facilitate analytical characterization .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H14ClNO/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

HFWCBDOFRBJNHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of 4-chloro-N-(4-methylbenzyl)benzamide with structurally related benzamides:

Compound Name Substituents on Benzamide Core Synthesis Method Key Properties/Bioactivity References
4-Chloro-N-(p-tolyl)benzamide (3g) N-(4-methylphenyl) Heterogeneous coupling of aldoximes NMR-confirmed structure; intermediate for heterocycles
N-Benzyl-4-chlorobenzamide N-Benzyl (no methyl substituent) Direct acylation of benzylamine Crystallographic data reported; no bioactivity specified
4-Chloro-N-(3-chlorophenyl)benzamide N-(3-chlorophenyl) Quantum chemical synthesis Bond lengths: C-Cl (1.73 Å), C=O (1.22 Å); used in crystallography studies
HS-152 N-(3-(4-methylpiperazine-1-carbonyl)phenyl) Multi-step coupling SMURF1 inhibitor; MW: 400.86
GSK3787 N-(2-(pyridylsulfonyl)ethyl) Covalent binding to Cys249 in PPARδ Irreversible PPARδ antagonist; inhibits CPT1a transcription

Key Differences and Trends

HS-152 and GSK3787 demonstrate that bulky substituents (e.g., piperazine or pyridylsulfonyl groups) confer target specificity (e.g., SMURF1 or PPARδ inhibition) .

Synthetic Complexity :

  • The target compound is synthesized via straightforward amine-benzoyl isothiocyanate reactions , whereas HS-152 and GSK3787 require multi-step protocols involving coupling reagents and protecting groups .

Spectroscopic Characterization :

  • All compounds show characteristic IR peaks for amide C=O (~1650 cm⁻¹) and aryl C-Cl (~700 cm⁻¹). However, 4-chloro-N-(3-chlorophenyl)benzamide has been rigorously analyzed via XRD and quantum calculations, revealing precise bond angles and crystallographic packing .

Biological Applications :

  • Unlike the target compound (primarily a synthetic intermediate), HS-152 and GSK3787 are optimized for therapeutic use, highlighting how functionalization (e.g., trifluoromethyl or sulfonyl groups) tailors bioactivity .

Thermal and Physical Properties

  • However, analogues like 4-chloro-N-(hydroxymethyl)benzamide melt at 177–180°C after recrystallization , while N-Benzyl-4-chlorobenzamide has a lower melting range due to reduced symmetry .
  • Solubility :

    • The 4-methylbenzyl group likely improves organic solvent solubility (e.g., CH₂Cl₂ or toluene) compared to polar derivatives like 4-chloro-N-(3-chlorophenyl)benzamide .

Research Implications

  • Drug Design : The target compound’s scaffold is a versatile platform for developing kinase or protease inhibitors, as seen in HS-152 and GSK3787 .
  • Material Science: Crystallographic data from analogues like 4-chloro-N-(3-chlorophenyl)benzamide aid in modeling non-covalent interactions for crystal engineering .

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